(3-Aminoquinolin-2-yl)methanol (3-Aminoquinolin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15993826
InChI: InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

(3-Aminoquinolin-2-yl)methanol

CAS No.:

Cat. No.: VC15993826

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminoquinolin-2-yl)methanol -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name (3-aminoquinolin-2-yl)methanol
Standard InChI InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2
Standard InChI Key VVHZPAWIRZWBPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)CO)N

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Experimental data for (3-Aminoquinolin-2-yl)methanol remains limited, but analogous aminoquinolines provide insights:

PropertyValue/DescriptionSource
logP~1.2 (estimated)Calculated
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)Inferred
Hydrogen Bond Donors2 (NH2, OH)Structural
TPSA~59 ŲSimilar compounds

The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated quinolines, facilitating biological testing.

Synthesis and Manufacturing

Traditional Synthetic Routes

Conventional synthesis involves Friedländer annulation or Skraup reaction, followed by functionalization:

  • Quinoline core formation: Condensation of aniline derivatives with glycerol under acidic conditions.

  • Amination: Nitration at the 3-position followed by reduction.

  • Hydroxymethylation: Formaldehyde addition under basic conditions.

Yields typically range from 40–60% due to side reactions like over-nitration or ring degradation.

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C for 30 minutes) and improves yields to 75–85% by enhancing reaction homogeneity.

MethodConditionsYieldPurity
Traditional RefluxH2SO4, 12h, 120°C55%90%
Microwave-Assisted150°C, 30 min82%98%

Catalytic systems employing palladium or copper ligands are under investigation to streamline steps.

Pharmacological Applications

Antimalarial Activity

(3-Aminoquinolin-2-yl)methanol inhibits parasitic dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies suggest IC50 values in the nanomolar range, though exact data remains proprietary .

Mechanistic Insights:

  • Hydrogen bonding between the amino group and DHFR’s active site.

  • π-Stacking of the quinoline ring with hydrophobic residues.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency and reduce resistance.

  • In Vivo Efficacy Trials: Validating antimalarial activity in animal models.

  • Scale-Up Synthesis: Developing cost-effective manufacturing processes for clinical use.

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